1-(4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione
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Overview
Description
1-(4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple functional groups, including a pyrimidine ring, piperidine ring, and pyrrolidine-dione moiety, makes it a versatile scaffold for the development of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the piperidine and pyrimidine rings through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The process may include steps such as crystallization and chromatography to purify the final product. The use of high-throughput screening methods can also aid in optimizing the reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions
1-(4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1-(4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions with enzymes or receptors.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-dione core and may have similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring can have comparable pharmacological properties.
Pyrimidine derivatives: These compounds often exhibit similar interactions with biological targets due to the presence of the pyrimidine ring.
Uniqueness
1-(4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione is unique due to its combination of functional groups, which allows for diverse chemical modifications and a broad range of potential applications. The presence of the pyrimidine ring, in particular, enhances its ability to interact with nucleic acids and proteins, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
1-[4-[4-(5-ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-2-15-13-23-22(24-14-15)30-18-9-11-25(12-10-18)21(29)16-3-5-17(6-4-16)26-19(27)7-8-20(26)28/h3-6,13-14,18H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCWDNSQUSRMSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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